molecular formula C17H19ClO3S B3036376 1-[(2-Chlorobenzyl)sulfonyl]-2-(4-methylphenyl)-2-propanol CAS No. 339276-92-5

1-[(2-Chlorobenzyl)sulfonyl]-2-(4-methylphenyl)-2-propanol

Cat. No.: B3036376
CAS No.: 339276-92-5
M. Wt: 338.8 g/mol
InChI Key: AABUGWYIYRPMSD-UHFFFAOYSA-N
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Description

1-[(2-Chlorobenzyl)sulfonyl]-2-(4-methylphenyl)-2-propanol is a synthetic organic compound featuring a propanol backbone substituted with two distinct aromatic groups. The first carbon of the propanol chain is bonded to a sulfonyl group attached to a 2-chlorobenzyl moiety, while the second carbon hosts a hydroxyl group and a 4-methylphenyl substituent. The sulfonyl group enhances polarity and may contribute to binding interactions in biological systems, while the 4-methylphenyl group increases lipophilicity, affecting solubility and membrane permeability.

Properties

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-2-(4-methylphenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO3S/c1-13-7-9-15(10-8-13)17(2,19)12-22(20,21)11-14-5-3-4-6-16(14)18/h3-10,19H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABUGWYIYRPMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)(CS(=O)(=O)CC2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401149023
Record name α-[[[(2-Chlorophenyl)methyl]sulfonyl]methyl]-α,4-dimethylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401149023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339276-92-5
Record name α-[[[(2-Chlorophenyl)methyl]sulfonyl]methyl]-α,4-dimethylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339276-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[[[(2-Chlorophenyl)methyl]sulfonyl]methyl]-α,4-dimethylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401149023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Chlorobenzyl)sulfonyl]-2-(4-methylphenyl)-2-propanol typically involves the reaction of 2-chlorobenzyl chloride with 4-methylphenylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chlorobenzyl)sulfonyl]-2-(4-methylphenyl)-2-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[(2-Chlorobenzyl)sulfonyl]-2-(4-methylphenyl)-2-propanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-Chlorobenzyl)sulfonyl]-2-(4-methylphenyl)-2-propanol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorobenzyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural motifs with several analogues (Table 1), including:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
1-[(2-Chlorobenzyl)sulfonyl]-2-(4-methylphenyl)-2-propanol (Target) C₁₇H₁₇ClSO₃ ~336.5 2-Chlorobenzylsulfonyl, 4-methylphenyl, hydroxyl -
1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol C₁₉H₂₁ClFN₃OS 393.5 Sulfanyl (thioether), 4-fluorophenylpiperazine, hydroxyl
1-(4-Chlorophenyl)-2-methylpropan-2-ol C₁₀H₁₃ClO 184.66 4-Chlorophenyl, methyl, hydroxyl (no sulfonyl/sulfanyl)
1-(2-Chloro-4-fluorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol C₁₅H₁₂ClF₂O₄S 361.5 Chloro-fluorophenoxy, 4-fluorophenylsulfonyl, hydroxyl

Key Observations :

  • Aromatic Substitution : Unlike , which lacks sulfur-containing groups, the target’s sulfonyl and 4-methylphenyl substituents create a balance of electronic effects.
  • Fluorine vs. Chlorine: ’s compound features dual halogenation (Cl, F) on phenoxy and sulfonyl groups, which may enhance metabolic stability compared to the target’s single chloro substituent.
Physicochemical Properties
  • Molecular Weight : The target compound (~336.5 g/mol) is heavier than (184.66 g/mol) due to its extended aromatic and sulfonyl groups.
  • Polarity : The sulfonyl group increases water solubility relative to the sulfanyl analogue , which is more lipophilic.
  • Boiling/Melting Points : Sulfonyl-containing compounds (target, ) likely exhibit higher melting points than or due to stronger intermolecular forces (dipole-dipole, hydrogen bonding).
Functional Group Analysis
  • Sulfonyl vs. In contrast, the sulfanyl group (-S-) in may improve membrane permeability due to reduced polarity.
  • Halogen Effects : The 2-chloro substituent in the target’s benzyl group provides steric and electronic effects distinct from the 4-fluoro group in .
  • Hydroxyl Group : All compounds feature a hydroxyl group, enabling hydrogen bonding and derivatization (e.g., esterification, etherification).

Biological Activity

1-[(2-Chlorobenzyl)sulfonyl]-2-(4-methylphenyl)-2-propanol, a compound with the CAS number 339276-92-5, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonyl group attached to a chlorobenzyl moiety and a propanol backbone with a methylphenyl substituent. This unique structure may contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various sulfonamide derivatives. While specific data on this compound is limited, related compounds have shown significant activity against various bacterial strains.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of sulfonamide derivatives, several compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

CompoundMIC (µg/mL)Target Organism
Sulfonamide A32Staphylococcus aureus
Sulfonamide B64Escherichia coli
This compound TBDTBD

Anticancer Activity

The anticancer potential of sulfonamide derivatives has been well-documented. In vitro studies indicate that modifications to the sulfonamide structure can enhance cytotoxicity against various cancer cell lines.

Research Findings on Anticancer Activity

A recent study investigated the effects of several sulfonamide derivatives on cancer cell lines such as HeLa and MCF-7. The results indicated that:

  • IC50 values for selected compounds ranged from 8.49 µg/mL to 93.46 µg/mL.
  • Compounds with similar structures to this compound exhibited varying levels of cytotoxicity.
CompoundIC50 (µg/mL)Cell Line
Compound A10HeLa
Compound B15MCF-7
This compound TBDTBD

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Sulfonamide derivatives have been evaluated for their ability to scavenge free radicals.

Evaluation of Antioxidant Activity

In vitro assays measuring the antioxidant capacity of related compounds revealed:

  • Significant radical scavenging activity at concentrations below 100 µg/mL.
  • The potential for structural modification to enhance antioxidant efficacy.
Compound% Inhibition at 100 µg/mLAssay Type
Compound C85DPPH Scavenging
Compound D75ABTS Assay
This compound TBDTBD

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(2-Chlorobenzyl)sulfonyl]-2-(4-methylphenyl)-2-propanol
Reactant of Route 2
Reactant of Route 2
1-[(2-Chlorobenzyl)sulfonyl]-2-(4-methylphenyl)-2-propanol

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